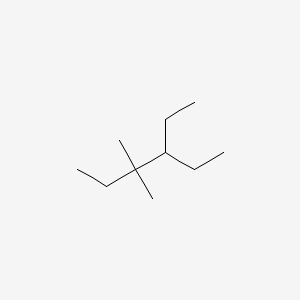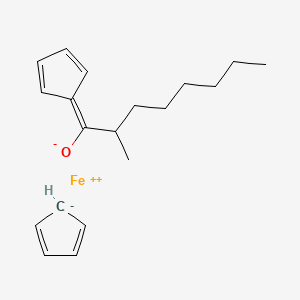
(2-Methyl-1-oxooctyl)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1-oxooctyl)ferrocene: is an organometallic compound that features a ferrocene core with a (2-methyl-1-oxooctyl) substituent. Ferrocene itself is a well-known compound consisting of two cyclopentadienyl rings bound to a central iron atom. The unique electronic and structural properties of ferrocene derivatives have led to their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxooctyl)ferrocene typically involves the reaction of ferrocene with (2-methyl-1-oxooctyl) chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ferrocene+(2-methyl-1-oxooctyl) chloride→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methyl-1-oxooctyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and aluminum chloride are used for Friedel-Crafts acylation.
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of substituted ferrocenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Methyl-1-oxooctyl)ferrocene is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique redox properties make it valuable in electrochemical studies and sensor development.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential anticancer, antiviral, and antimicrobial activities. The compound’s ability to penetrate cellular membranes and its low toxicity make it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its electronic and magnetic properties. It is also employed as a lubricant additive to enhance the performance and longevity of engines and industrial machinery.
Wirkmechanismus
The mechanism of action of (2-Methyl-1-oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene core. The compound’s redox properties allow it to participate in electron transfer reactions, which can modulate various biochemical pathways. In medicinal applications, the compound can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Ferrocene: The parent compound with two cyclopentadienyl rings bound to a central iron atom.
Acetylferrocene: A derivative with an acetyl group attached to the ferrocene core.
Ferrocenium Ion: The oxidized form of ferrocene.
Uniqueness: (2-Methyl-1-oxooctyl)ferrocene is unique due to its specific substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over redox behavior and molecular interactions.
Eigenschaften
CAS-Nummer |
93894-61-2 |
|---|---|
Molekularformel |
C19H26FeO |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-2-methyloctan-1-olate;iron(2+) |
InChI |
InChI=1S/C14H22O.C5H5.Fe/c1-3-4-5-6-9-12(2)14(15)13-10-7-8-11-13;1-2-4-5-3-1;/h7-8,10-12,15H,3-6,9H2,1-2H3;1-5H;/q;-1;+2/p-1 |
InChI-Schlüssel |
XGURLILJBHWFOD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(C)C(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


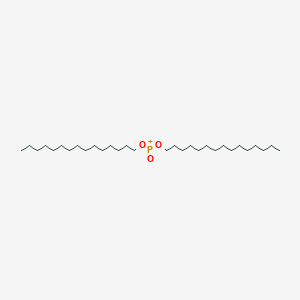

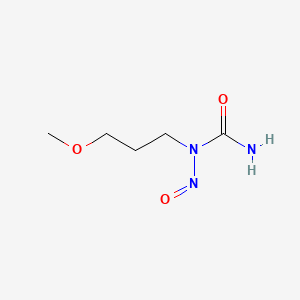
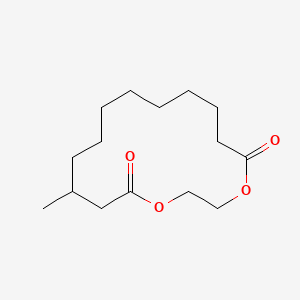

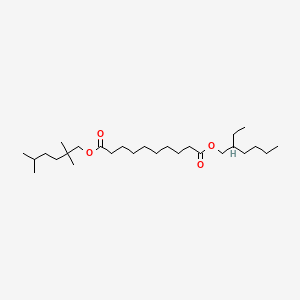
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)


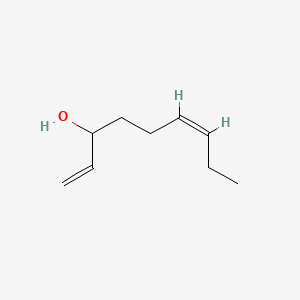

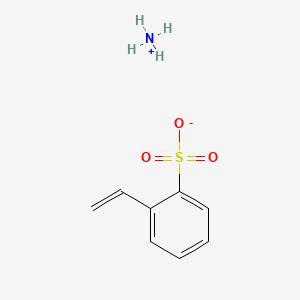
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
